Potassium bromate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium bromate is an inorganic compound with the chemical formula KBrO₃. It appears as a white crystalline powder and is known for its strong oxidizing properties. Historically, this compound has been widely used in the baking industry as a flour improver to enhance dough strength and elasticity, leading to better bread volume and texture .

Mechanism of Action

Target of Action

Potassium bromate (KBrO3) is primarily used as a dough conditioner and oxidizing agent . It targets the gluten proteins in dough, causing flour maturation and strengthening the gluten network . This results in improved gas retention and product volume .

Mode of Action

This compound acts by promoting the oxidation of thiol or sulfhydryl groups (S-H) in proteins to disulphide bridges (S-S) . This leads to cross-linking of separate protein molecules, forming stronger and more continuous gluten aggregates that trap gases more effectively . The increase in gluten size due to aggregation of proteins makes the dough more elastic, more resistant to deformation, and less extensible .

Biochemical Pathways

This compound affects the pentose phosphate pathway and intracellular antioxidant systems enzymes . It induces oxidative DNA damage and acts as a clastogen in vitro and in vivo . It’s also reported to induce cardiac hypertrophy without apoptosis at a low dose through the generation of reactive oxygen species (ROS), activating the calcineurin/nuclear factor of activated T-cells (NFAT) signaling pathway .

Pharmacokinetics

This compound is a strong electrolyte with a water solubility of more than 10 g/L at 20 °C . As bromate salts dissociate in aqueous media, the mode of toxic action of the bromate ion is expected to be independent of the counter-ion . .

Result of Action

This compound has been reported to cause multiple organ toxicity in humans and experimental animals . It can induce neurobehavioral changes, alter cerebral neurotransmitters levels, and impair brain tissue . In baking, it results in fluffy, soft, and unnaturally white bread .

Action Environment

The optimal conditions for this compound are warm temperatures and a slightly acidic environment (pH less than 5.5) . These conditions prevail during final proofing and initial stages of baking . It’s worth noting that this compound is a probable human carcinogen and its use has been reduced and replaced by other agents due to health concerns .

Preparation Methods

Potassium bromate can be synthesized through several methods:

Bromine and Potassium Hydroxide Reaction: When bromine gas is passed through a hot solution of potassium hydroxide, it forms unstable potassium hypobromite, which disproportionates into potassium bromide and this compound[ 3 BrO^- \rightarrow 2 Br^- + BrO_3^- ]

Electrolysis of Potassium Bromide Solutions: Electrolysis of potassium bromide solutions also yields this compound.

Chemical Reactions Analysis

Potassium bromate undergoes various chemical reactions, primarily due to its oxidizing nature:

Oxidation: It acts as a powerful oxidizing agent and is reduced to bromide in the process. For example, in acidic conditions, this compound reacts with sodium bromate to form bromine[ BrO_3^- + 5 Br^- + 6 H^+ \rightarrow 3 Br_2 + 3 H_2O ]

Substitution: In substitution reactions, this compound can act as an effective brominating agent.

Scientific Research Applications

Food Industry Applications

Baking and Dough Improvement

Potassium bromate is widely used as a flour improver in the baking industry. Its primary function is to strengthen dough and improve the texture and volume of baked goods. It enhances the gluten proteins in dough through oxidation, allowing for better gas retention during fermentation and baking. The specific interactions include:

- Starches : Enhances gelatinization and consistency.

- Proteins : Improves volume and structural properties.

- Lipids : Aids in forming a protein-fat structure that enhances quality .

The U.S. Food and Drug Administration (FDA) regulates its use, permitting up to 0.0075 parts per 100 parts by weight of flour. After baking, residual levels are allowed up to 20 parts per billion .

Industrial Applications

Beyond food production, this compound finds applications in several industrial processes:

- Water Treatment : Used as an oxidizing agent in water purification systems.

- Chemical Manufacturing : Serves as a reagent in various chemical syntheses.

- Agricultural Uses : Though controversial, it has been explored for its effects on plants when used in irrigation .

Health and Safety Concerns

Despite its utility, this compound has been associated with significant health risks. Research indicates that while it may not pose harm at regulated levels in baked goods, higher doses can lead to serious health issues:

- Carcinogenicity : Studies have linked this compound to increased cancer risk in laboratory animals, particularly affecting the kidneys and thyroid . For instance, a study published in the Saudi Journal of Biological Sciences demonstrated that high doses led to decreased blood cell counts and liver damage in mice .

- Genotoxic Effects : Research shows that this compound can induce oxidative stress and DNA damage, leading to chromosomal aberrations . In one study, exposure resulted in significant increases in reactive oxygen species and lipid peroxidation markers .

Case Study 1: Health Risks Assessment

A comprehensive review of studies over 50 years has shown that this compound is linked to various cancers and other health issues such as thyroid disease and kidney damage. In one notable study, rodents exposed to this compound exhibited severe cellular damage and increased tumor incidence .

Case Study 2: Impact on Agricultural Practices

Research investigating the effects of this compound on plant physiology revealed that exposure led to significant reductions in growth parameters and increased genetic damage markers in root cells of onion bulbs . This study underscores the compound's potential risks beyond human consumption.

Regulatory Perspectives

The regulatory stance on this compound varies globally. While it remains permitted in the United States under strict guidelines, many countries, including those in the European Union, have banned its use based on the precautionary principle due to potential health risks associated with its consumption .

Summary Table of this compound Applications

| Application Area | Description | Health Risks |

|---|---|---|

| Baking | Improves dough strength and texture | Potential carcinogenic effects at high doses |

| Water Treatment | Used as an oxidizing agent | Limited data on direct health impacts |

| Chemical Manufacturing | Reagent for various chemical syntheses | Not extensively studied for health impacts |

| Agricultural Practices | Investigated for effects on plant growth | Induces genetic damage and affects growth parameters |

Comparison with Similar Compounds

Potassium bromate can be compared with other similar compounds such as:

Potassium Chlorate (KClO₃): Both are strong oxidizing agents, but potassium chlorate is more commonly used in pyrotechnics and as a disinfectant.

Potassium Iodate (KIO₃): Similar to this compound, potassium iodate is used as an oxidizing agent and in iodized salt to prevent iodine deficiency.

Sodium Bromate (NaBrO₃): Sodium bromate shares similar properties with this compound but is less commonly used in the baking industry.

This compound’s unique properties, particularly its strong oxidizing ability, make it a valuable compound in various fields, despite concerns over its potential health risks.

Properties

CAS No. |

7758-01-2 |

|---|---|

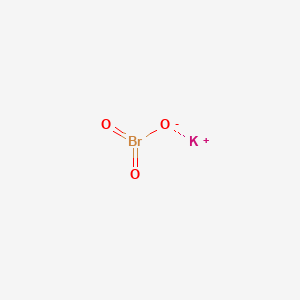

Molecular Formula |

BrHKO3 |

Molecular Weight |

168.01 g/mol |

IUPAC Name |

potassium;bromate |

InChI |

InChI=1S/BrHO3.K/c2-1(3)4;/h(H,2,3,4); |

InChI Key |

ISNOGGYFSHCRRL-UHFFFAOYSA-N |

SMILES |

[O-]Br(=O)=O.[K+] |

Canonical SMILES |

OBr(=O)=O.[K] |

boiling_point |

Decomposes at 698° F (NTP, 1992) |

Color/Form |

White hexagonal crystal White crystalline powder White crystals or granules White or colorless, hexagonal crystals, or powde |

density |

3.27 (NTP, 1992) 3.27 g/cu m at 17.5 °C 3.27 g/cm³ |

melting_point |

662 °F (NTP, 1992) 350 °C; decomposes at 370 °C with evolution of oxygen. 350 °C |

Key on ui other cas no. |

7758-01-2 |

physical_description |

Potassium bromate appears as a white crystalline solid. WHITE CRYSTALS OR POWDER. |

Pictograms |

Oxidizer; Acute Toxic; Health Hazard |

shelf_life |

Stable under recommended storage conditions. /Potassium bromate/ mixtures with sulfur are unstable, and may ignite some hours after preparation, depending on the state of subdivision and atmospheric humidity. |

solubility |

10 to 50 mg/mL at 66° F (NTP, 1992) Solubility (g/100 g water): 3.1 at 0 °C; 6.9 at 20 °C; 13.1 at 40 °C; 22.2 at 60 °C; 33.9 at 80 °C; 49.7 at 100 °C Soluble in 12.5 ppm water, 2 parts boiling water Soluble in boiling water Insoluble in ethanol Sparingly soluble in ethanol; insoluble in acetone Solubility in water, g/100ml at 25 °C: 7.5 |

Synonyms |

potassium bromate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.